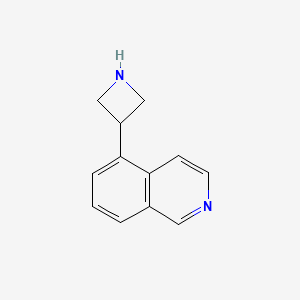
5-(Azetidin-3-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-3-yl)isoquinoline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an isoquinoline ring fused with an azetidine ring, making it a unique and interesting compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)isoquinoline can be achieved through various methods. One common approach involves the use of isoquinoline derivatives and azetidine precursors. For example, a Goldberg–Ullmann-type coupling reaction can be employed, where isoquinoline derivatives are reacted with appropriate amides in the presence of copper (I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate . This method allows for the efficient synthesis of isoquinoline derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of metal catalysts, such as copper (I) iodide, and appropriate reaction conditions can facilitate the efficient production of this compound on an industrial scale .
化学反应分析
Types of Reactions
5-(Azetidin-3-yl)isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield isoquinoline N-oxides, while reduction may produce isoquinoline derivatives with reduced functional groups .
科学研究应用
5-(Azetidin-3-yl)isoquinoline has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 5-(Azetidin-3-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Isoquinoline: A basic structure similar to 5-(Azetidin-3-yl)isoquinoline but without the azetidine ring.
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Oxazole Derivatives: Compounds with a five-membered ring containing oxygen and nitrogen, showing diverse biological activities.
Uniqueness
This compound is unique due to its fused azetidine and isoquinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-6-13-5-4-12(9)11(3-1)10-7-14-8-10/h1-6,10,14H,7-8H2 |
InChI 键 |
GGIMENXURAQJNG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
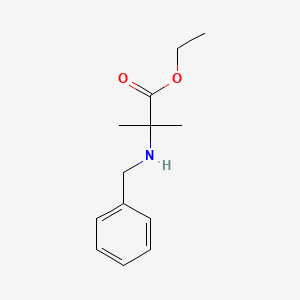
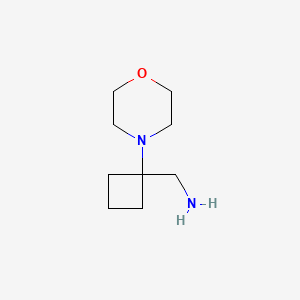
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
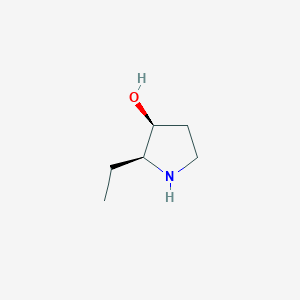
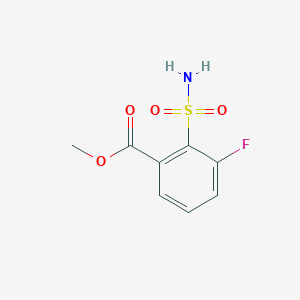
![4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole](/img/structure/B13523749.png)
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
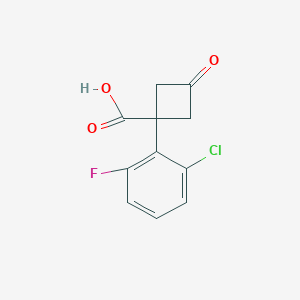
![1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13523774.png)
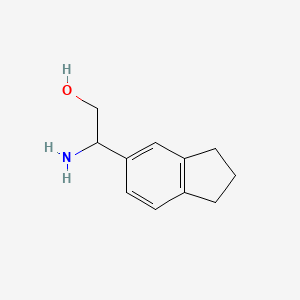

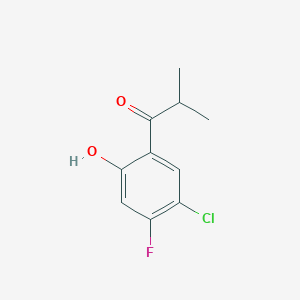
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
